molecular formula C12H13N5OS B3863269 2-(5-AMINO-1,3,4-THIADIAZOL-2-YL)-N'-[(E)-(2-METHYLPHENYL)METHYLENE]ACETOHYDRAZIDE

2-(5-AMINO-1,3,4-THIADIAZOL-2-YL)-N'-[(E)-(2-METHYLPHENYL)METHYLENE]ACETOHYDRAZIDE

Cat. No.: B3863269
M. Wt: 275.33 g/mol
InChI Key: WQJBCWVTKZNQMJ-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-AMINO-1,3,4-THIADIAZOL-2-YL)-N’-[(E)-(2-METHYLPHENYL)METHYLENE]ACETOHYDRAZIDE is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-AMINO-1,3,4-THIADIAZOL-2-YL)-N’-[(E)-(2-METHYLPHENYL)METHYLENE]ACETOHYDRAZIDE typically involves multiple steps:

    Formation of Thiadiazole Ring: The initial step involves the formation of the 1,3,4-thiadiazole ring. This can be achieved by cyclization of appropriate precursors such as thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.

    Amination: The thiadiazole ring is then aminated to introduce the amino group at the 5-position.

    Condensation Reaction: The final step involves the condensation of the aminothiadiazole derivative with 2-methylbenzaldehyde in the presence of acetic acid to form the desired hydrazide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(5-AMINO-1,3,4-THIADIAZOL-2-YL)-N’-[(E)-(2-METHYLPHENYL)METHYLENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydrazide groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, acetic acid, dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

2-(5-AMINO-1,3,4-THIADIAZOL-2-YL)-N’-[(E)-(2-METHYLPHENYL)METHYLENE]ACETOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent due to its ability to interact with biological targets.

    Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(5-AMINO-1,3,4-THIADIAZOL-2-YL)-N’-[(E)-(2-METHYLPHENYL)METHYLENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signaling pathways and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-AMINO-5-MERCAPTO-1,3,4-THIADIAZOLE
  • 2-AMINO-5-METHYLTHIO-1,3,4-THIADIAZOLE
  • 2-(5-AMINO-1,2,4-THIADIAZOL-3-YL)-2-ETHOXYIMINOACETIC ACID

Uniqueness

Compared to similar compounds, 2-(5-AMINO-1,3,4-THIADIAZOL-2-YL)-N’-[(E)-(2-METHYLPHENYL)METHYLENE]ACETOHYDRAZIDE is unique due to its specific structural features, such as the presence of the 2-methylphenylmethylene group and the acetohydrazide moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(5-amino-1,3,4-thiadiazol-2-yl)-N-[(E)-(2-methylphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5OS/c1-8-4-2-3-5-9(8)7-14-15-10(18)6-11-16-17-12(13)19-11/h2-5,7H,6H2,1H3,(H2,13,17)(H,15,18)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJBCWVTKZNQMJ-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=NNC(=O)CC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=N/NC(=O)CC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-AMINO-1,3,4-THIADIAZOL-2-YL)-N'-[(E)-(2-METHYLPHENYL)METHYLENE]ACETOHYDRAZIDE
Reactant of Route 2
Reactant of Route 2
2-(5-AMINO-1,3,4-THIADIAZOL-2-YL)-N'-[(E)-(2-METHYLPHENYL)METHYLENE]ACETOHYDRAZIDE
Reactant of Route 3
Reactant of Route 3
2-(5-AMINO-1,3,4-THIADIAZOL-2-YL)-N'-[(E)-(2-METHYLPHENYL)METHYLENE]ACETOHYDRAZIDE
Reactant of Route 4
Reactant of Route 4
2-(5-AMINO-1,3,4-THIADIAZOL-2-YL)-N'-[(E)-(2-METHYLPHENYL)METHYLENE]ACETOHYDRAZIDE
Reactant of Route 5
Reactant of Route 5
2-(5-AMINO-1,3,4-THIADIAZOL-2-YL)-N'-[(E)-(2-METHYLPHENYL)METHYLENE]ACETOHYDRAZIDE
Reactant of Route 6
2-(5-AMINO-1,3,4-THIADIAZOL-2-YL)-N'-[(E)-(2-METHYLPHENYL)METHYLENE]ACETOHYDRAZIDE

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